![molecular formula C16H30Hg B14367401 Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury CAS No. 92509-17-6](/img/structure/B14367401.png)
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury is an organomercury compound characterized by the presence of two 2,2,3,3-tetramethylcyclopropylmethyl groups bonded to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury typically involves the reaction of mercury(II) chloride with 2,2,3,3-tetramethylcyclopropylmethyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and stringent safety measures due to the toxicity of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions where the 2,2,3,3-tetramethylcyclopropylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, thiols, or amines are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields mercury(II) oxide and organic by-products, while substitution reactions result in the formation of new organomercury compounds.
Scientific Research Applications
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a diagnostic tool or therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury involves its interaction with molecular targets such as proteins and enzymes. The mercury center can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is a key factor in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Bis(phenylmercury): Contains two phenyl groups bonded to mercury.
Bis(ethylmercury): Features two ethyl groups bonded to mercury.
Uniqueness
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury is unique due to the presence of the bulky 2,2,3,3-tetramethylcyclopropylmethyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other organomercury compounds and contributes to its specific applications and effects.
Properties
CAS No. |
92509-17-6 |
|---|---|
Molecular Formula |
C16H30Hg |
Molecular Weight |
423.00 g/mol |
IUPAC Name |
bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury |
InChI |
InChI=1S/2C8H15.Hg/c2*1-6-7(2,3)8(6,4)5;/h2*6H,1H2,2-5H3; |
InChI Key |
WCGLVAVKQFLVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C[Hg]CC2C(C2(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)

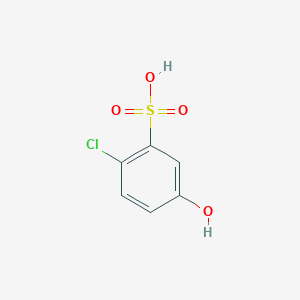
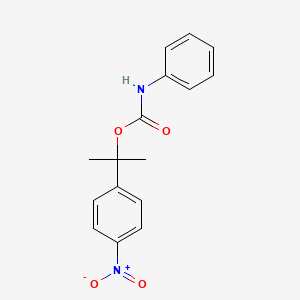
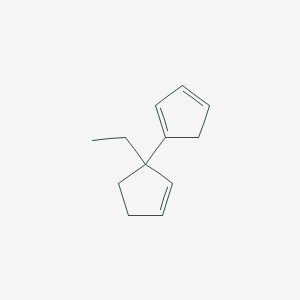
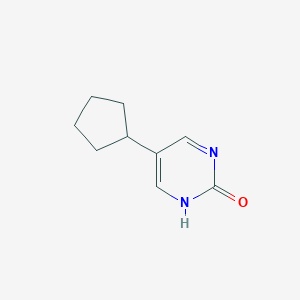
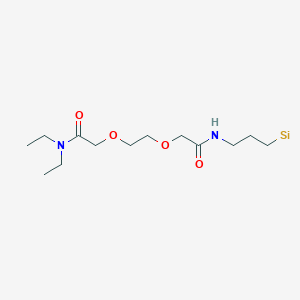
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
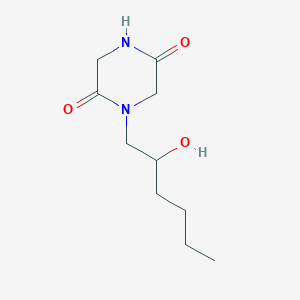
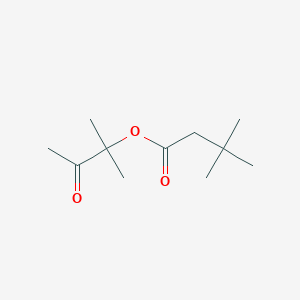
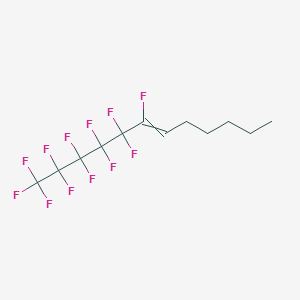


![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
